molecular formula C12H16FNO2 B13189335 [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B13189335
M. Wt: 225.26 g/mol
InChI Key: AGLOWYNZZCWGPW-UHFFFAOYSA-N
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Description

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative offered as a building block for medicinal chemistry and drug discovery research. The pyrrolidine ring is a privileged saturated scaffold in pharmaceuticals, valued for its three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space, which can lead to improved selectivity and pharmacokinetic properties in drug candidates . The structure of this compound incorporates multiple features of interest: a fluorinated aromatic system, which can influence electronic properties, metabolic stability, and membrane permeability, and a prolinol-like structure (pyrrolidine with a hydroxymethyl group) that introduces a hydrogen bond donor/acceptor site and an additional chiral center . The presence of stereogenic centers is particularly significant, as the spatial orientation of substituents is critical for binding to enantioselective protein targets and can dramatically influence the biological profile of research compounds . As a versatile synthetic intermediate, this chemical is designed for use in the discovery and development of novel therapeutic agents. It is supplied with guaranteed chemical purity and identity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16FNO2

Molecular Weight

225.26 g/mol

IUPAC Name

[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)12(8-15)4-5-14-7-12/h2-3,6,14-15H,4-5,7-8H2,1H3

InChI Key

AGLOWYNZZCWGPW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCNC2)CO)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Strategy

The synthesis generally follows a multistep approach involving:

  • Construction of the pyrrolidine core or its precursor
  • Introduction of the fluoro-methoxyphenyl substituent via cross-coupling or nucleophilic substitution
  • Functional group manipulation to yield the methanol substituent

Reported Synthetic Routes

Palladium-Catalyzed Cross-Coupling (From)
  • Step 1: Preparation of Pyrrolidine Amines

    Substituted pyrrolidine amines are prepared as starting materials.

  • Step 2: Cross-Coupling with Aryl Halides

    Using Pd2(dba)3 as catalyst, XantPhos as ligand, and t-BuONa as base in toluene at 110 °C, aryl halides such as 1-bromo-3-fluoro-4-methoxybenzene are coupled to the pyrrolidine amine to install the fluoro-methoxyphenyl group.

  • Step 3: Reduction or Functional Group Transformation

    Subsequent reduction steps using borane reagents convert amides or ketones to the corresponding alcohols, installing the methanol substituent.

  • Purification

    Products are purified by preparative HPLC or silica gel chromatography.

Patent-Described Stereoselective Synthesis (From)
  • Stepwise Synthesis with Protecting Groups

    The synthesis involves:

    • Reaction of protected amino compounds with fluoro-methoxyphenyl intermediates
    • Hydrolysis and deprotection steps to reveal the free amine or alcohol
    • Condensation with other intermediates to form the final compound
  • Stereoselectivity

    The method emphasizes stereoselective control to obtain the desired enantiomeric forms of the pyrrolidine derivative.

  • Crystallization for Purity

    The patent highlights crystallization and recrystallization techniques to improve compound purity and facilitate quality control.

Comparative Data Table of Preparation Methods

Method Source Key Steps Reagents/Conditions Yield (%) Notes
DiVA Portal Thesis Multi-component reaction → Acid hydrolysis → Borane reduction 4-methoxyaniline, ethyl 2-oxopropanoate, benzaldehyde; HCl/acetic acid; BH3·SMe2 ~64% (intermediate), 80% (dione) Efficient for pyrrolidin-3-ol scaffold; no direct fluoro substitution
RSC Medicinal Chemistry Pd-catalyzed cross-coupling → Reduction Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C; BH3·SMe2 60-80% (varies by step) Direct arylation with fluoro-methoxyphenyl halide; versatile
European Patent EP3689861B1 Protected amine coupling → Hydrolysis → Deprotection → Condensation Protecting groups (benzyl), TMS, methoxy; crystallization Not explicitly stated Stereoselective; crystallization for purity; industrial applicability

Detailed Reaction Conditions and Notes

Pd-Catalyzed Cross-Coupling (From)

  • Catalyst: Pd2(dba)3 (0.1 eq)
  • Ligand: XantPhos (0.2 eq)
  • Base: t-BuONa (2 eq)
  • Solvent: Toluene
  • Temperature: 110 °C
  • Time: 12 hours under nitrogen atmosphere
  • Workup: Concentration under reduced pressure, purification by preparative HPLC

Borane Reduction (From)

  • Reagent: Borane-dimethyl sulfide complex (10 M, 10 eq)
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0 °C to room temperature, then 60 °C
  • Time: Initial 1 hour at 0 °C, 18 hours at room temperature, additional 6.5 hours after extra BH3 addition
  • Quenching: Water and 2 M HCl
  • Extraction: Ethyl acetate, washing with brine, drying over MgSO4

Crystallization and Purification (From)

  • Crystallization from suitable solvents to obtain crystalline salts
  • Use of ethane-1,2-disulfonic acid salts to improve crystallinity and handling
  • Recrystallization to enhance purity and stereoselective enrichment

Research Findings and Practical Considerations

  • Stereoselectivity : The patent method () provides a route with excellent stereocontrol, which is critical for biological activity.

  • Purity and Crystallinity : Crystalline salt forms facilitate quality control and reproducibility in synthesis.

  • Catalyst and Ligand Choice : Pd2(dba)3 with XantPhos ligand is effective for arylation of pyrrolidine amines with fluoro-substituted aryl halides.

  • Reduction Efficiency : Borane-mediated reduction is robust for converting ketones or amides to alcohols on the pyrrolidine ring.

  • Scalability : The methods described in the patent emphasize scalability and consistent quality, important for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluoro and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]carboxylic acid, while reduction can produce [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methane.

Scientific Research Applications

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • [(3R,4S)-4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 915390-10-2): Differs by lacking the 4-methoxy group on the phenyl ring.
  • [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4): Fluorine is at the 2-position instead of 3. This positional isomer may exhibit distinct steric and electronic interactions in biological systems, such as altered receptor binding .
  • [(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1217704-12-5): Contains two fluorine atoms (2- and 5-positions), enhancing lipophilicity and possibly improving blood-brain barrier penetration. The hydrochloride salt improves aqueous solubility .

Core Structure Modifications

  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (Catalog #HB085): Replaces the phenyl ring with a fluoropyridine moiety.
  • [(3R,4R)-1-{[3-(2-aminoethyl)phenyl]methyl}-4-(azepan-1-ylmethyl)pyrrolidin-3-yl]methanol: Features extended alkyl and azepane substituents, likely increasing molecular weight (MW) and complexity. Such modifications may impact pharmacokinetics, such as half-life and clearance .

Simplified Analogues

  • (3-Fluoro-4-methoxyphenyl)methanol (CAS 96047-32-4): A benzyl alcohol derivative lacking the pyrrolidine ring. The absence of the pyrrolidine reduces conformational rigidity, which is critical for receptor binding in neurological targets .

Biological Activity

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol, with the CAS number 1315348-05-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of a fluorine atom and a methoxy group on the phenyl ring, suggest that it may interact with biological systems in significant ways.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H16_{16}FNO2_2, and its molecular weight is approximately 229.26 g/mol. The compound's structure can be visualized as follows:

Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that the fluorine and methoxy substitutions can significantly influence the compound's reactivity and affinity for biological receptors. This compound may act as an intermediate in synthesizing more complex molecules, which could exhibit enhanced biological properties.

Antibacterial Activity

Recent studies have indicated that pyrrolidine derivatives, including those similar to this compound, exhibit notable antibacterial properties. For instance, compounds with similar structures have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 32 to 512 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Bacteria
Compound A32Staphylococcus aureus
Compound B64Escherichia coli
Compound C256Klebsiella pneumoniae

Antifungal Activity

In addition to antibacterial effects, some pyrrolidine derivatives have demonstrated antifungal activity. For example, compounds structurally related to this compound have shown effectiveness against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including those with fluorine substitutions. Results showed that compounds with halogen substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This suggests that the introduction of fluorine may improve the compound's interaction with bacterial targets.
  • Antifungal Studies : Another investigation focused on the antifungal properties of pyrrolidine derivatives against various fungal strains. The study reported significant inhibition zones for compounds similar to this compound, indicating potential therapeutic applications in treating fungal infections.

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